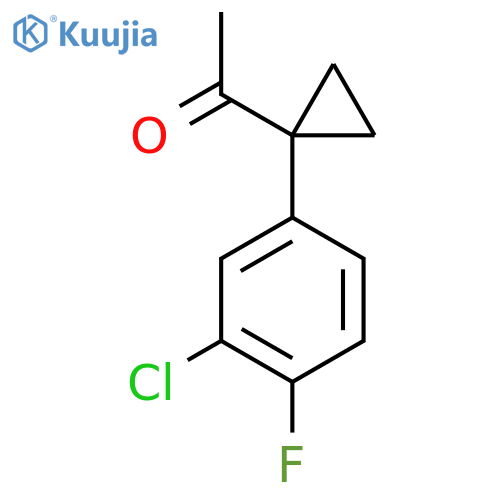

Cas no 2090399-34-9 (1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one)

1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one

- 1-[1-(3-chloro-4-fluorophenyl)cyclopropyl]ethan-1-one

- 2090399-34-9

- EN300-1985917

-

- インチ: 1S/C11H10ClFO/c1-7(14)11(4-5-11)8-2-3-10(13)9(12)6-8/h2-3,6H,4-5H2,1H3

- InChIKey: YNGXHOASLOMENG-UHFFFAOYSA-N

- SMILES: ClC1=C(C=CC(=C1)C1(C(C)=O)CC1)F

計算された属性

- 精确分子量: 212.0404208g/mol

- 同位素质量: 212.0404208g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 250

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.6

- トポロジー分子極性表面積: 17.1Ų

1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1985917-0.5g |

1-[1-(3-chloro-4-fluorophenyl)cyclopropyl]ethan-1-one |

2090399-34-9 | 0.5g |

$1027.0 | 2023-09-16 | ||

| Enamine | EN300-1985917-2.5g |

1-[1-(3-chloro-4-fluorophenyl)cyclopropyl]ethan-1-one |

2090399-34-9 | 2.5g |

$2100.0 | 2023-09-16 | ||

| Enamine | EN300-1985917-5g |

1-[1-(3-chloro-4-fluorophenyl)cyclopropyl]ethan-1-one |

2090399-34-9 | 5g |

$3105.0 | 2023-09-16 | ||

| Enamine | EN300-1985917-0.25g |

1-[1-(3-chloro-4-fluorophenyl)cyclopropyl]ethan-1-one |

2090399-34-9 | 0.25g |

$985.0 | 2023-09-16 | ||

| Enamine | EN300-1985917-1.0g |

1-[1-(3-chloro-4-fluorophenyl)cyclopropyl]ethan-1-one |

2090399-34-9 | 1g |

$0.0 | 2023-06-03 | ||

| Enamine | EN300-1985917-1g |

1-[1-(3-chloro-4-fluorophenyl)cyclopropyl]ethan-1-one |

2090399-34-9 | 1g |

$1070.0 | 2023-09-16 | ||

| Enamine | EN300-1985917-10g |

1-[1-(3-chloro-4-fluorophenyl)cyclopropyl]ethan-1-one |

2090399-34-9 | 10g |

$4606.0 | 2023-09-16 | ||

| Enamine | EN300-1985917-0.1g |

1-[1-(3-chloro-4-fluorophenyl)cyclopropyl]ethan-1-one |

2090399-34-9 | 0.1g |

$943.0 | 2023-09-16 | ||

| Enamine | EN300-1985917-0.05g |

1-[1-(3-chloro-4-fluorophenyl)cyclopropyl]ethan-1-one |

2090399-34-9 | 0.05g |

$900.0 | 2023-09-16 |

1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one 関連文献

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2090399-34-9 and Product Name: 1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one

The compound identified by the CAS number 2090399-34-9 and the product name 1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both chloro and fluoro substituents on the aromatic ring, combined with a cyclopropyl ethanone moiety, endows this compound with distinct chemical properties that make it a promising candidate for further investigation.

Recent studies in the realm of synthetic organic chemistry have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The structural motif of 1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one aligns well with this trend, as it incorporates elements that are known to enhance binding affinity and metabolic stability. The cyclopropyl group, in particular, is recognized for its ability to improve pharmacokinetic profiles, making it an attractive feature for drug design.

In the context of medicinal chemistry, the 3-chloro-4-fluorophenyl substituent plays a crucial role in modulating the electronic properties of the aromatic ring. This substitution pattern is frequently employed in the synthesis of bioactive molecules due to its ability to influence both lipophilicity and receptor interactions. The fluorine atom, in particular, is known for its ability to enhance binding affinity through dipole interactions and halogen bonding, while the chlorine atom contributes to electronic modulation and potential hydrogen bonding capabilities.

The compound’s utility extends beyond mere structural novelty; it also holds promise for its potential biological activity. Preliminary computational studies suggest that 1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. These findings are particularly intriguing given the increasing emphasis on targeted therapy in modern medicine. The ability to fine-tune molecular properties to achieve specific biological outcomes is a cornerstone of contemporary drug development strategies.

From a synthetic perspective, the preparation of 1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one presents an intriguing challenge. The integration of multiple functional groups into a single molecular framework requires meticulous planning and execution. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, are being explored to optimize yield and purity. These approaches not only enhance efficiency but also open avenues for structural diversification.

The role of computational chemistry in elucidating the reactivity and properties of this compound cannot be overstated. Molecular modeling techniques have enabled researchers to predict how 1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one will interact with biological targets at the molecular level. This information is invaluable for guiding experimental design and optimizing lead compounds for further development. By leveraging computational tools alongside traditional wet-lab techniques, scientists can accelerate the discovery process significantly.

As research progresses, the applications of 1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one are expected to expand into new therapeutic areas. Its unique structural features make it a versatile scaffold for designing molecules with tailored properties. Whether it serves as a building block for larger drug candidates or exhibits direct therapeutic efficacy, this compound represents a valuable asset in the pharmaceutical chemist’s toolkit.

The synthesis and characterization of novel compounds like 2090399-34-9 underscore the dynamic nature of chemical research and its direct impact on human health. By continuously exploring new molecular architectures and understanding their underlying mechanisms, scientists are paving the way for more effective treatments across a spectrum of diseases. The journey from laboratory discovery to clinical application is long and complex, but compounds such as 1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one offer hope that innovation will ultimately translate into tangible benefits for patients worldwide.

2090399-34-9 (1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one) Related Products

- 1152567-40-2(1-4-(propan-2-yl)phenylcyclobutane-1-carbonitrile)

- 1510048-87-9(2-(3-methylbutan-2-yl)oxypyrimidin-5-amine)

- 2770359-19-6(1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride)

- 1804437-47-5(5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

- 1361898-44-3(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-5-acetic acid)

- 1389572-02-4(N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide)

- 905781-48-8((Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline)

- 1384675-98-2(4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine)

- 663941-75-1(2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride)

- 84646-68-4(Dimethyl 3-Cyclopentene-1,1-dicarboxylate)